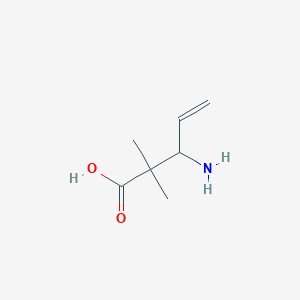

3-Amino-2,2-dimethylpent-4-enoic acid

Description

3-Amino-2,2-dimethylpent-4-enoic acid is a branched, unsaturated amino acid characterized by:

- A pent-4-enoic acid backbone (carboxylic acid group at position 1, double bond between carbons 4 and 5).

- A 3-amino substituent and geminal dimethyl groups at position 2.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-2,2-dimethylpent-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-4-5(8)7(2,3)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |

InChI Key |

FTZDNUUULZLQIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C=C)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydrolysis of Protected Esters

A notable method involves the enzymatic hydrolysis of racemic esters of 3,3-dimethyl-pent-4-enoic acid derivatives to yield the free amino acid with enantiomeric enrichment.

- Procedure : The racemic methyl ester of the protected amino acid is dissolved in acetonitrile and subjected to enzymatic hydrolysis using Alcalase enzyme in aqueous medium at pH 7 and 30 °C for approximately 51 hours.

- Outcome : Partial conversion (~45%) leads to a scalemic mixture enriched in one enantiomer (>56% ee) with a yield of about 55% after extraction and concentration.

- Significance : This method allows for mild conditions preserving the alkene functionality and provides a route to enantiomerically enriched amino acid derivatives suitable for further peptide synthesis.

Chemical Synthesis via Acetamido-Acetal or Ketene-Acetal Intermediates

Another approach is the chemical synthesis of 3,3-dimethyl-pent-4-enoic acid amides, which can be hydrolyzed to the corresponding amino acid.

- Key Reactants : 3-methyl-but-2-en-1-ol is reacted with acetamido-acetal or ketene-acetal compounds.

- Reaction Conditions : Heating from room temperature to 80–220 °C over 20 minutes to 3 hours, often with removal of by-product alcohols by distillation to drive the reaction forward.

- Purification : The product can be purified by short-path distillation or used directly.

- Advantages : This method provides high purity amides that serve as precursors to the amino acid and allows for structural modifications by varying substituents on nitrogen.

Preparation of 3,3-Dimethylpent-4-enoic Acid (Acid Precursor)

The acid precursor 3,3-dimethylpent-4-enoic acid can be synthesized by oxidation or other methods, which is a critical step before amino group introduction.

- Patent GB1520818A describes processes for preparing 3,3-dimethylpent-4-enoic acid by oxidation of suitable precursors, which can then be converted into amino acid derivatives.

- Typical Conditions : Oxidation reactions under controlled conditions to avoid over-oxidation or polymerization of the alkene.

Synthesis from 4-Pentenoic Acid

A synthetic route involves starting from 4-pentenoic acid, which undergoes functional group transformations to introduce the amino and dimethyl groups.

- Step 1 : Preparation of 4-pentenoic acid from propylene alcohol and orthoacetate in the presence of acid catalysts (mineral, organic, or Lewis acids) at 60–200 °C.

- Step 2 : Alkali hydrolysis followed by acidification to isolate 4-pentenoic acid.

- Step 3 : Subsequent steps involve introduction of amino and methyl groups through standard organic transformations such as amination and alkylation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Enzymatic Hydrolysis of Esters | Racemic methyl ester of protected amino acid | Alcalase enzyme, pH 7, 30 °C, 51 h | ~55% yield, >56% ee | Mild, enantioselective |

| Chemical Synthesis via Acetamido-Acetal | 3-methyl-but-2-en-1-ol + acetamido-acetal | 80–220 °C, 20 min–3 h, distillation removal of alcohol | High purity amides | Allows structural variation |

| Oxidation to 3,3-dimethylpent-4-enoic acid | Suitable precursors (e.g., 3,3-dimethylpentene derivatives) | Controlled oxidation conditions | Not specified | Precursor acid for amino acid synthesis |

| Synthesis from 4-Pentenoic Acid | Propylene alcohol + orthoacetate | Acid catalysis 60–200 °C, then alkali hydrolysis | Not specified | Multi-step route, industrially relevant |

Research Findings and Analysis

- Enzymatic methods provide stereocontrol and mild reaction conditions, suitable for sensitive functional groups like alkenes and amino acids. However, reaction times are long and yields moderate.

- Chemical synthesis via acetamido-acetal intermediates offers flexibility and scalability, with the possibility of direct use of amide intermediates in further synthetic steps.

- Oxidation and acid precursor preparation are critical foundational steps, requiring careful control to preserve the alkene and avoid side reactions.

- Industrial relevance : The synthesis from 4-pentenoic acid using orthoacetate and acid catalysis is notable for potential scale-up due to availability of starting materials and relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-dimethylpent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Research Findings and Implications

The double bond (as seen in 2-Amino-3-methylpent-4-enoic acid) may facilitate conjugation reactions or isomer-specific interactions in drug design .

Synthetic Challenges :

- Isomer mixtures (e.g., 12:1 ratio in ) complicate purification, suggesting similar challenges for the target compound’s synthesis.

Acidity and Solubility: Benzoic acid derivatives (e.g., triiodo analog) exhibit pH-dependent solubility (LogP -1.43–3.31) , whereas aliphatic amino acids like the target compound may have higher aqueous solubility.

Notes

- Data Limitations: Direct experimental data for 3-Amino-2,2-dimethylpent-4-enoic acid is absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions : and highlight divergent substituent positions (methyl at C2 vs. C3), underscoring the need for precise synthesis protocols.

- Recommendations : Further studies should explore the target compound’s LogP, pKa, and bioactivity to validate hypotheses.

Biological Activity

3-Amino-2,2-dimethylpent-4-enoic acid (commonly referred to as AMDPEA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of AMDPEA, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

AMDPEA is characterized by:

- Chemical Formula : CHNO

- Functional Groups : An amino group (-NH) and a carboxylic acid group (-COOH), along with a double bond in its side chain.

- Molecular Structure : The compound features two methyl groups at the second carbon position, contributing to its steric properties and reactivity.

The biological activity of AMDPEA can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity. This interaction is crucial for metabolic pathways where AMDPEA might act as a substrate or inhibitor.

- Metabolic Pathways : AMDPEA is involved in various metabolic processes, influencing enzyme kinetics and possibly acting as a signaling molecule within cells. Its unique structure allows it to participate in biochemical reactions that are essential for cellular functions.

- Therapeutic Applications : Research indicates that AMDPEA may serve as a precursor in drug development, particularly in synthesizing compounds with enhanced biological activity.

Antioxidant Properties

Studies have shown that AMDPEA exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that AMDPEA may modulate inflammatory responses through its interaction with specific signaling pathways. This effect could have implications for treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that AMDPEA might have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to influence neurotransmitter systems is an area of ongoing research.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of AMDPEA on certain enzymes involved in metabolic pathways. The results indicated that AMDPEA could significantly reduce enzyme activity, suggesting potential applications in metabolic disorders.

- Neuroprotection Research : In vitro studies demonstrated that AMDPEA could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role as a neuroprotective agent.

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of AMDPEA revealed that it could downregulate pro-inflammatory cytokines in cell cultures, suggesting therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3,3-dimethylpent-4-enoic acid | Lacks the double bond; simpler structure | Moderate enzyme interaction |

| 2-Amino-4-methylpentanoic acid | Different position of methyl group | Limited antioxidant properties |

| 3-Amino-2,2-dimethylpropionamide | Similar backbone but fewer functional groups | Reduced neuroprotective effects |

| 3-Amino-2,2-dimethylpent-4-enoic acid | Unique double bond and two methyl groups | Strong antioxidant and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.